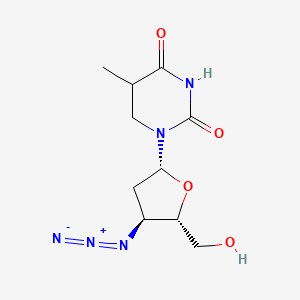
CID 74258956
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 74258956” is a chemical entity registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 74258956 involves specific synthetic routes and reaction conditions. One common method involves the use of 6-methyl nicotinate as a raw material. The preparation route includes steps such as alkylation, reduction, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
CID 74258956 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
CID 74258956 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 74258956 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 74258956 include other derivatives of nicotinic acid and related structures. Examples include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another nicotinic acid derivative with potential biological activity.
CID 5362065: A compound with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties
Propiedades
Fórmula molecular |
C4H5KN3O4 |
|---|---|
Peso molecular |
198.20 g/mol |
InChI |
InChI=1S/C4H5N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h1H,(H,8,9)(H3,5,6,7,10,11); |
Clave InChI |
SSEVQZKYPJUICX-UHFFFAOYSA-N |
SMILES canónico |
C1(NC(=O)NC(=O)N1)C(=O)O.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


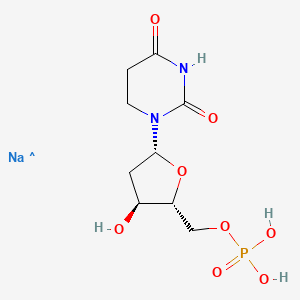

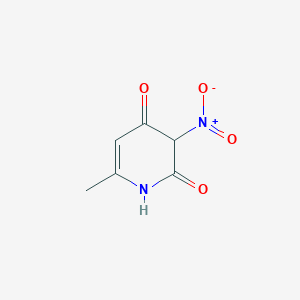


![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)
![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
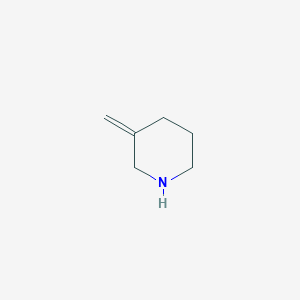
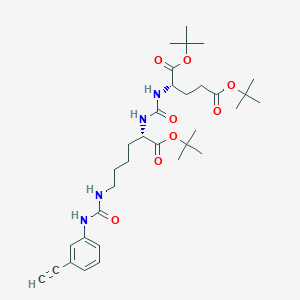
![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)

![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)
![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)
